Bchhcu
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Overview
Description
Bchhcu, also known as bis(cyclo(histidylhistidine))copper(II) complex, is a coordination compound that has gained attention in scientific research due to its potential applications in various fields. This compound is characterized by the presence of copper(II) ions coordinated with histidylhistidine ligands, forming a stable complex.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(cyclo(histidylhistidine))copper(II) complex typically involves the reaction of copper(II) salts with histidylhistidine ligands under controlled conditions. One common method involves dissolving copper(II) sulfate in water and adding histidylhistidine ligands to the solution. The reaction mixture is then stirred at room temperature for several hours to allow the formation of the complex. The resulting product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of bis(cyclo(histidylhistidine))copper(II) complex can be scaled up by using larger reaction vessels and automated stirring systems. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure high yield and purity of the product. The purified complex is then dried and packaged for further use.
Chemical Reactions Analysis
Types of Reactions
Bis(cyclo(histidylhistidine))copper(II) complex undergoes various chemical reactions, including:
Oxidation: The copper(II) center can undergo oxidation reactions, leading to the formation of higher oxidation state species.
Reduction: The complex can be reduced to copper(I) species under appropriate conditions.
Substitution: Ligand exchange reactions can occur, where the histidylhistidine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or ascorbic acid are typically employed.
Substitution: Ligand exchange reactions can be facilitated by using excess of the new ligand and adjusting the pH of the solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(III) species, while reduction can yield copper(I) complexes. Substitution reactions result in new coordination complexes with different ligands.
Scientific Research Applications
Bis(cyclo(histidylhistidine))copper(II) complex has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Studied for its potential role in mimicking metalloenzymes and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in electrochemical devices.
Mechanism of Action
The mechanism of action of bis(cyclo(histidylhistidine))copper(II) complex involves its ability to interact with various molecular targets. The copper(II) center can participate in redox reactions, facilitating electron transfer processes. The histidylhistidine ligands provide stability to the complex and can interact with biological molecules, influencing their activity. The complex can also generate reactive oxygen species, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Bis(histidylhistidine)nickel(II) complex
- Bis(histidylhistidine)zinc(II) complex
- Bis(histidylhistidine)cobalt(II) complex
Uniqueness
Bis(cyclo(histidylhistidine))copper(II) complex is unique due to the specific coordination environment provided by the histidylhistidine ligands and the redox-active copper(II) center. This combination imparts distinct chemical and biological properties to the complex, making it a valuable compound for various applications.
Properties
IUPAC Name |
copper;3,6-bis(1H-imidazol-5-ylmethyl)piperazine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H14N6O2.Cu/c2*19-11-9(1-7-3-13-5-15-7)17-12(20)10(18-11)2-8-4-14-6-16-8;/h2*3-6,9-10H,1-2H2,(H,13,15)(H,14,16)(H,17,20)(H,18,19);/q;;+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLBUZPOJVRBHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC2C(=O)NC(C(=O)N2)CC3=CN=CN3.C1=C(NC=N1)CC2C(=O)NC(C(=O)N2)CC3=CN=CN3.[Cu+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28CuN12O4+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70586-71-9 |
Source
|
Record name | Bis(cyclo(histidylhistidine))copper(II) complex | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070586719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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